1-(3-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
Description
Chemical Structure:
The compound features a propan-2-one (acetone) backbone attached to a phenyl ring substituted at the 3-position with a trifluoromethoxy (-OCF₃) group and at the 2-position with a trifluoromethylthio (-SCF₃) group. This dual substitution creates a unique electronic and steric profile, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C11H8F6O2S |
|---|---|
Molecular Weight |
318.24 g/mol |
IUPAC Name |
1-[3-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6O2S/c1-6(18)5-7-3-2-4-8(19-10(12,13)14)9(7)20-11(15,16)17/h2-4H,5H2,1H3 |
InChI Key |
OXSBLWSKBXBVNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)OC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Diazotization and Coupling with Isopropenyl Acetate
Adaptation of Industrial Diazonium Salt Chemistry
The diazotization of 3-trifluoromethylaniline, as described in EP0810195A1, provides a foundational framework for synthesizing trifluoromethyl-substituted propan-2-one derivatives. In this method, the diazonium salt of 3-trifluoromethylaniline reacts with isopropenyl acetate in polar solvents (e.g., water-methanol mixtures) under catalytic Cu(I) or Cu(II) salts. For the target compound, this approach requires modifying the starting material to include both -OCF₃ and -SCF₃ groups.
Synthetic Pathway Modifications
Pre-functionalization of the Aromatic Ring :
Introducing -OCF₃ and -SCF₃ groups prior to diazotization is critical. This may involve:- Sequential Ullmann-type coupling reactions to install -SCF₃ and -OCF₃ groups using Cu catalysts.
- Directed ortho-metalation of a pre-existing -OCF₃ group to introduce -SCF₃ via electrophilic substitution.
Diazonium Salt Formation :
The diazonium salt of 3-(trifluoromethoxy)-2-(trifluoromethylthio)aniline is generated in situ using NaNO₂ and HCl at 0–5°C.Coupling with Isopropenyl Acetate :
The diazonium salt reacts with isopropenyl acetate (1–3 molar equivalents) in methanol-water mixtures containing CuCl (0.01–0.20 molar equivalents) at 40–60°C. The ketone forms via a radical-mediated mechanism, with yields historically reaching 41.9% after bisulfite complex purification.
Trifluoromethylthiolation of Difluoro Enol Silyl Ethers
Catalytic Trifluoromethylthiolation Strategy
A method reported by ACS Publications enables the introduction of -SCF₃ groups into α,α-difluoro ketones via reactions with N-trifluoromethylthiodibenzenesulfonimide. This approach is adaptable to the target compound by starting with a trifluoromethoxy-substituted difluoro enol silyl ether.
Reaction Conditions and Mechanism
- Substrate Preparation :
Difluoro enol silyl ethers are synthesized from trifluoromethoxy-substituted acetophenones using LDA (lithium diisopropylamide) and TMSCl (trimethylsilyl chloride). - Trifluoromethylthiolation :
The silyl ether reacts with N-trifluoromethylthiodibenzenesulfonimide (1.0 equiv) in acetonitrile at room temperature, catalyzed by KF (1.0 equiv). The reaction proceeds via a single-electron transfer (SET) mechanism, yielding α-SCF₃ ketones in up to 67% yield.
Limitations and Optimizations
- Steric Hindrance : The ortho-SCF₃ group may hinder silyl ether formation, necessitating bulky silyl protecting groups (e.g., TIPS).
- Solvent Effects : Replacing acetonitrile with DMF improves solubility but risks over-sulfonation.
Reductive Amination of Nitropropenes
Nitropropene Intermediate Reduction
US Patent 3,965,190 outlines a reductive amination route for synthesizing trifluoromethylthio-substituted propan-2-ones. Adapting this method involves:
Key Steps
- Nitropropene Synthesis :
Condensation of 3-(trifluoromethoxy)-2-(trifluoromethylthio)benzaldehyde with nitroethane yields the corresponding nitropropene. - Reduction to Ketone :
Fe powder and HCl reduce the nitropropene to the ketone at 90°C, followed by steam distillation and ether extraction. This method historically achieves 60.5% yield for analogous compounds.
Comparative Analysis of Synthetic Routes
Purification Techniques
Bisulfite Complex Formation
Crude ketone is purified via bisulfite adduct formation, followed by alkaline hydrolysis. This method effectively removes non-carbonyl impurities but risks ketone racemization.
Vacuum Distillation
High-purity ketone (≥98%) is obtained via fractional distillation under reduced pressure (138°C at 10 mmHg).
Chemical Reactions Analysis
Types of Reactions
1-(3-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy and trifluoromethylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(3-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical studies due to its unique functional groups.
Medicine: Exploration as a potential pharmaceutical agent or in drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 1-(3-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The trifluoromethoxy and trifluoromethylthio groups could play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 52771-18-3 .
- Molecular Formula : C₁₁H₁₀F₆O₂S.
- Molecular Weight : 344.26 g/mol (calculated).
- Substituent Effects : Both -OCF₃ and -SCF₃ are strong electron-withdrawing groups, enhancing the compound’s lipophilicity and influencing its reactivity in synthetic pathways.
Structural Analogs and Their Properties
The table below compares the target compound with key analogs from literature and commercial sources:
Key Differences and Research Findings
Electronic and Steric Effects
- Dual Substituents: The combination of -OCF₃ and -SCF₃ in the target compound creates a stronger electron-withdrawing effect compared to analogs with single substituents.
- Positional Isomerism : The ortho (-SCF₃) and meta (-OCF₃) substitution in the target compound introduces steric hindrance absent in para -substituted analogs (e.g., QC-3005). This may slow down reactions at the carbonyl group or adjacent positions .
Physical Properties
- Lipophilicity : The -SCF₃ group contributes more to lipophilicity than -OCF₃ due to sulfur’s larger atomic radius and lower electronegativity. The target compound is predicted to have a higher logP value than analogs with only -OCF₃ or -CF₃ .
- Melting Points : Para-substituted analogs (e.g., QC-3005) often exhibit higher melting points due to symmetrical packing in the crystal lattice. The target compound’s asymmetric substitution may result in a lower melting point, though experimental data are lacking .
Biological Activity
1-(3-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a compound characterized by the presence of trifluoromethoxy and trifluoromethylthio functional groups. These functional groups significantly influence the compound's biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 1-(3-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is . The presence of trifluoromethyl groups enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C11H9F6O2S |
| Molecular Weight | 305.25 g/mol |
| IUPAC Name | 1-(3-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one |
| Melting Point | Not available |
The mechanism of action of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethoxy group can enhance binding affinity to certain proteins, while the trifluoromethylthio group may participate in electron-withdrawing effects that stabilize reactive intermediates.
Antimicrobial Activity
Studies have shown that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a related study demonstrated that derivatives with similar functional groups displayed potent activity against various bacterial strains, suggesting that 1-(3-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one may also possess similar properties .
Anticancer Potential
Research has indicated that compounds with trifluoromethyl functionalities can inhibit cancer cell proliferation. In vitro studies have reported that such compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival . This suggests potential applications in cancer therapy.
Study 1: Antimicrobial Efficacy
In a recent study, derivatives of trifluoromethyl compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds inhibited bacterial growth at concentrations as low as 10 µg/mL, showcasing their potential as new antimicrobial agents .
Study 2: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of various trifluoromethyl-containing compounds on breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 30 µM for different derivatives, indicating promising anticancer activity .
Q & A
Q. What are the common synthetic routes for preparing 1-(3-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:
Friedel-Crafts Acylation : Introducing the propan-2-one group via reaction of trifluoroacetone with a substituted benzene derivative under acidic conditions (e.g., AlCl₃) .
Electrophilic Substitution : Installing trifluoromethoxy (OCF₃) and trifluoromethylthio (SCF₃) groups using halogenated intermediates. For example, bromination at the 2- and 3-positions followed by nucleophilic substitution with AgOCF₃ and CuSCF₃ .
- Critical Conditions :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for substitution reactions .
- Temperature Control : Exothermic reactions (e.g., Friedel-Crafts) require gradual heating (40–60°C) to avoid side products .
- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) isolates the product, as trifluoromethyl groups can complicate crystallization .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR :
- The ketone carbonyl (C=O) appears downfield (~208–210 ppm in ¹³C NMR).
- Trifluoromethoxy (OCF₃) and trifluoromethylthio (SCF₃) groups split signals in aromatic regions (δ 7.0–7.5 ppm in ¹H NMR) due to electron-withdrawing effects .
- FT-IR :
- Strong C=O stretch at ~1700–1750 cm⁻¹.
- SCF₃ vibrations at ~700–750 cm⁻¹ (C-S stretching) and 1100–1150 cm⁻¹ (C-F stretching) .
- X-ray Crystallography : Resolves ambiguities in substituent positioning, especially for sterically hindered SCF₃ and OCF₃ groups .
Advanced Research Questions
Q. How do the electronic effects of the trifluoromethoxy and trifluoromethylthio substituents influence the reactivity of the ketone group in nucleophilic addition reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : Both OCF₃ and SCF₃ groups deactivate the aromatic ring, reducing electron density at the ketone. This slows nucleophilic additions (e.g., Grignard reactions) but stabilizes enolate intermediates.
- Steric Hindrance : The bulky SCF₃ group at the 2-position may restrict access to the ketone, favoring regioselective reactions at the 3-position.
- Experimental Design : Compare reaction rates with analogs lacking SCF₃/OCF₃ using kinetic studies (e.g., UV-Vis monitoring) .
Q. What strategies can resolve contradictions in reported stability data for this compound under acidic or basic conditions?
- Methodological Answer :
- Hydrolytic Stability :
- Under acidic conditions, the trifluoromethoxy group may hydrolyze to -OH. Use LC-MS to track degradation products and optimize pH (pH 5–7 recommended) .
- Contradiction Analysis : Discrepancies in stability studies often arise from trace impurities (e.g., residual Cl⁻ ions accelerating hydrolysis). Conduct control experiments with rigorously purified samples .
- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition onset temperatures, which vary based on substituent electronic effects .
Q. How can researchers address challenges in crystallizing this compound for X-ray structural analysis, and what packing motifs are typical?
- Methodological Answer :
- Crystallization Techniques :
- Use slow vapor diffusion with dichloromethane/hexane to form single crystals.
- Trifluoromethyl groups often induce hydrophobic interactions, leading to herringbone or layered packing motifs .
- Data Contradiction : If X-ray data conflicts with NMR assignments (e.g., substituent orientation), validate via DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental bond lengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
